molecular formula C10H11N3O B12909800 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one CAS No. 90840-09-8

3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B12909800
CAS No.: 90840-09-8
M. Wt: 189.21 g/mol
InChI Key: XGVRAEPYAXMTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that contains both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-acetylpyridine with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the pyridine or pyrazole rings, leading to partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anticancer, antiviral, and antifungal activities.

Industry

Industrially, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole
  • 3,4-Dimethyl-1-(pyridin-3-yl)-1H-pyrazol-5(4H)-one
  • 3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole

Uniqueness

3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is unique due to the specific positioning of the methyl groups and the pyridine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

90840-09-8

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4,5-dimethyl-2-pyridin-2-yl-4H-pyrazol-3-one

InChI

InChI=1S/C10H11N3O/c1-7-8(2)12-13(10(7)14)9-5-3-4-6-11-9/h3-7H,1-2H3

InChI Key

XGVRAEPYAXMTBW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C1=O)C2=CC=CC=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.